molecular formula C5H6N2O2S B13946614 2-Methyl-5-sulfanyl-1,3-oxazole-4-carboxamide

2-Methyl-5-sulfanyl-1,3-oxazole-4-carboxamide

Cat. No.: B13946614
M. Wt: 158.18 g/mol
InChI Key: DZNLBOIOVXJJKV-UHFFFAOYSA-N
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Description

2-Methyl-5-sulfanyl-1,3-oxazole-4-carboxamide is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-sulfanyl-1,3-oxazole-4-carboxamide can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a straightforward route allows the synthesis of 2,5-disubstituted oxazoles through palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics . Another method involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of Cs₂CO₃ .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-sulfanyl-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The oxazole ring can undergo substitution reactions, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the oxazole ring.

Scientific Research Applications

2-Methyl-5-sulfanyl-1,3-oxazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-sulfanyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Methyl-5-sulfanyl-1,3-oxazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfur and amide functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

2-methyl-5-sulfanyl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C5H6N2O2S/c1-2-7-3(4(6)8)5(10)9-2/h10H,1H3,(H2,6,8)

InChI Key

DZNLBOIOVXJJKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)S)C(=O)N

Origin of Product

United States

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